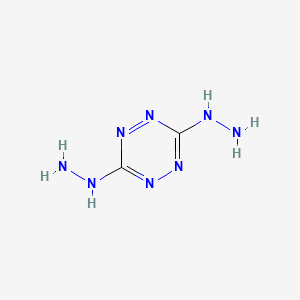![molecular formula C17H20NP B1599773 (S)-2-[(Diphenylphosphino)methyl]pyrrolidine CAS No. 60261-46-3](/img/structure/B1599773.png)
(S)-2-[(Diphenylphosphino)methyl]pyrrolidine
Vue d'ensemble
Description
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a chiral catalyst and ligand . It has an empirical formula of C17H20NP and a molecular weight of 269.32 . It is used in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans and in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .
Molecular Structure Analysis
The molecular structure of “(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a diphenylphosphino group and a methyl group . The InChI key for this compound is IWRBGJKCDORZHK-HNNXBMFYSA-N .
Chemical Reactions Analysis
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is used as a catalytic ligand in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans . It’s also used in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .
Physical And Chemical Properties Analysis
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is a liquid at room temperature . It has an optical activity of [α]22/D −24.0°, c = 0.5 in ethanol . The refractive index is n20/D 1.614 , and the density is 1.043 g/mL at 25 °C .
Applications De Recherche Scientifique
Catalytic Ligand in Chemical Reactions
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is used as a catalytic ligand in various chemical reactions . For instance, it is used in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to give lactone lignans . It also aids in the preparation of vinylindanecarboxaldehyde by asymmetric intramolecular allylation of propenylbenzenepropanal .
Dietary Supplement Research
This compound has been used in dietary supplement research. In a study, it was included in a diet that contained a mixture of pure, isolated polyphenols . The diet was given to diet-induced obese mice for 26 weeks to study the effects of polyphenols on glucose metabolism . The results indicated that the administration of pure, isolated polyphenols under high-fat diet conditions worsened the glucose metabolism in the mice . The main target organ for these undesirable effects were the kidneys, where fibrotic, oxidative, and kidney-disease markers were observed .
Safety and Hazards
“(S)-2-[(Diphenylphosphino)methyl]pyrrolidine” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It should be handled under inert gas and should not be allowed to contact with air . If it gets in the eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propriétés
IUPAC Name |
diphenyl-[[(2S)-pyrrolidin-2-yl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460741 | |
| Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60261-46-3 | |
| Record name | (2S)-2-[(Diphenylphosphanyl)methyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9H-fluoren-9-ylmethyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1599695.png)










